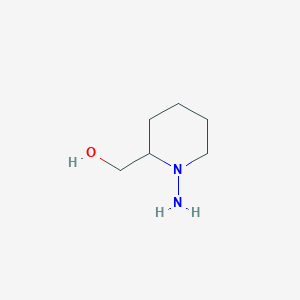
(1-Aminopiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopiperidin-2-yl)methanol, also known as APIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APIM has been found to possess properties that make it a promising candidate for the development of drugs for various diseases.
Mechanism of Action
The mechanism of action of (1-Aminopiperidin-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Aminopiperidin-2-yl)methanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Aminopiperidin-2-yl)methanol has also been found to activate the adenosine A1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
(1-Aminopiperidin-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. (1-Aminopiperidin-2-yl)methanol has also been found to have antiviral activity and to protect against oxidative stress. Additionally, (1-Aminopiperidin-2-yl)methanol has been shown to improve cognitive function and mood.
Advantages and Limitations for Lab Experiments
One advantage of using (1-Aminopiperidin-2-yl)methanol in lab experiments is its relatively low toxicity. (1-Aminopiperidin-2-yl)methanol has been found to have low acute toxicity in animal studies, which makes it a safer candidate for drug development. However, one limitation of using (1-Aminopiperidin-2-yl)methanol is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (1-Aminopiperidin-2-yl)methanol. One area of interest is the development of (1-Aminopiperidin-2-yl)methanol-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of (1-Aminopiperidin-2-yl)methanol in the treatment of viral infections, such as hepatitis C and herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of (1-Aminopiperidin-2-yl)methanol and its potential therapeutic applications in neurodegenerative diseases and mood disorders.
Synthesis Methods
(1-Aminopiperidin-2-yl)methanol can be synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde, followed by reduction with sodium borohydride. The resulting product is (1-Aminopiperidin-2-yl)methanol, which can be purified through recrystallization.
Scientific Research Applications
(1-Aminopiperidin-2-yl)methanol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. (1-Aminopiperidin-2-yl)methanol has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, (1-Aminopiperidin-2-yl)methanol has been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
188053-40-9 |
|---|---|
Product Name |
(1-Aminopiperidin-2-yl)methanol |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1-aminopiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-4-2-1-3-6(8)5-9/h6,9H,1-5,7H2 |
InChI Key |
LCKROAOBTKHRIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CO)N |
Canonical SMILES |
C1CCN(C(C1)CO)N |
synonyms |
2-Piperidinemethanol,1-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




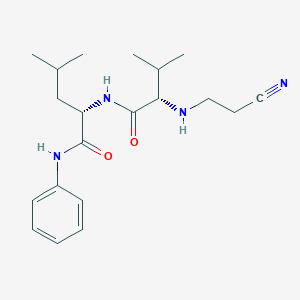
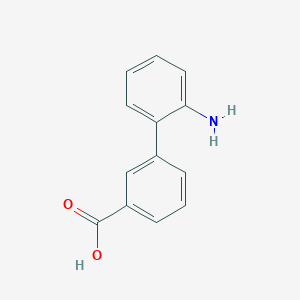
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)

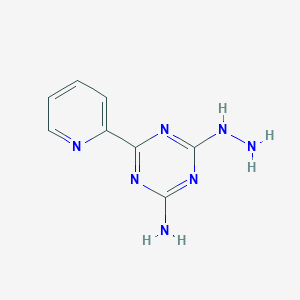
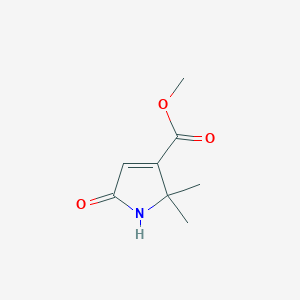
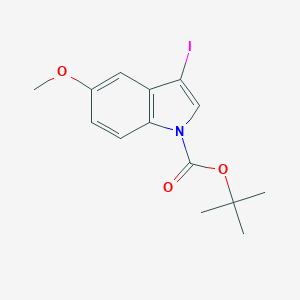
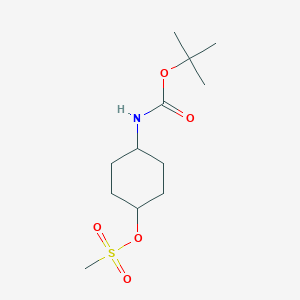
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
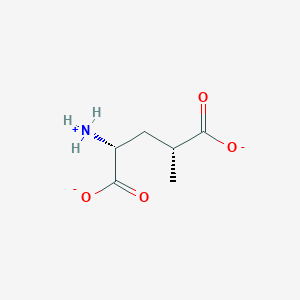
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)
